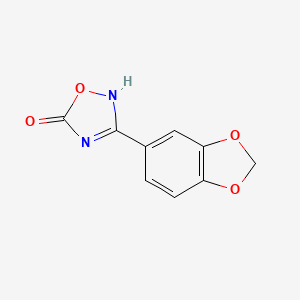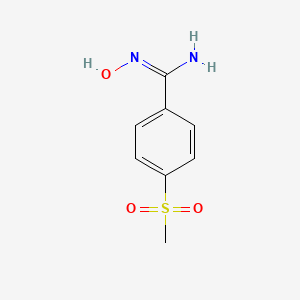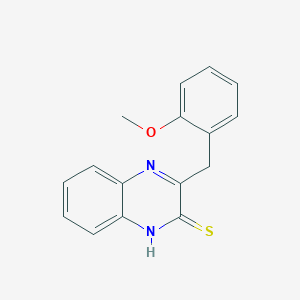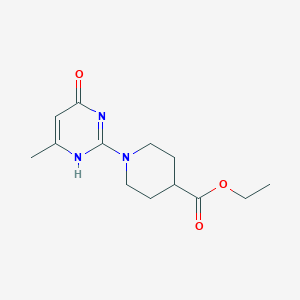![molecular formula C21H21N3O B7830426 7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7830426.png)
7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods
Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, use of efficient catalysts, and implementation of cost-effective production techniques. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: The compound is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” include those with similar chemical structures and properties. These compounds may share common functional groups and exhibit similar reactivity.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the distinct properties it exhibits. This makes it valuable for certain applications where other similar compounds may not be as effective.
Conclusion
The compound “this compound” is a significant chemical entity with diverse applications in scientific research and industry. Its unique properties and reactivity make it a valuable compound for various fields, including chemistry, biology, medicine, and industry. Further research and development can unlock its full potential and expand its applications.
Properties
IUPAC Name |
7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-7-9-17(10-8-15)20-22-19-14-24(12-11-18(19)21(25)23-20)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDZFAGLVPLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830343.png)

![3-{3-[2-(4-Chlorophenyl)-4-ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830370.png)
![5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B7830372.png)

![8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B7830383.png)
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)

![3-{3-[2-(4-Chlorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830398.png)
![7-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830416.png)
![7-(3,4-diethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830421.png)

![5-[4-(dimethylamino)phenyl]-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7830431.png)

